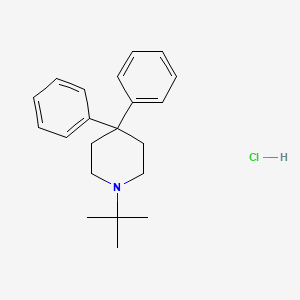
Budipine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Budipine, also known as BY-701 and Parkinsan, is a non-dopaminergic antiparkinsonian drug. The primary action of budipine is an indirect dopaminergic effect as shown by facilitation of dopamine (DA) release, inhibition of monoamine oxidase type B (MAO-B) and of DA (re) up-take and stimulation of aromatic L-amino acid decarboxylase (AADC), which in sum might be responsible for enhancing the endogenous dopaminergic activity.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Mechanisms of Action
- Budipine is identified as a 1-tertiary-butyl-diphenylpiperidine derivative with central action, showing potential as an antiparkinson drug. It exhibits antagonistic effects on tremors and cataleptic states induced by various agents, suggesting therapeutic benefits for Parkinson's disease. It also appears to influence serotoninergic mechanisms, possibly through reuptake inhibition and release (Menge & Brand, 1982).
- Further research indicates that budipine does not possess direct or indirect dopaminergic activity. It inhibits muscarinic and NMDA transmission, suggesting that its mechanism of action involves blocking these pathways rather than facilitating dopaminergic transmission (Klockgether et al., 1996).
Clinical Efficacy in Parkinson's Disease
- Budipine has demonstrated significant efficacy in reducing Parkinson's disease symptoms such as tremor, rigidity, and akinesia. It offers additional therapeutic benefit for patients already receiving optimal dopaminergic drug regimens, highlighting its potential role in treating non-dopaminergic neurotransmission alterations in Parkinson's disease (Przuntek et al., 2002).
- The drug has also shown clinical value in treating severe cases of migraine and essential tremor, with suggested mechanisms including reuptake inhibition and increased levels of biogenic amines in the brain (Przuntek & Stasch, 1985).
Impact on Neurotransmitter Systems
- Budipine's influence extends beyond Parkinson's disease. It has shown effectiveness in other extrapyramidal disorders, acting on both monoaminergic and cholinergic neurotransmitter systems. This broad spectrum of action underscores its potential versatility in treating various neurological conditions (Müller, 1985).
- Additionally, budipine has been identified as a non-competitive NMDA antagonist, which contributes to its antiparkinsonian activity. This discovery aligns with the hypothesis that NMDA antagonists may be beneficial in treating Parkinson's disease (Klockgether et al., 1993).
Long-Term Treatment and Metabolic Fate
- Long-term treatment studies indicate that budipine maintains its efficacy over extended periods without significant loss of effectiveness, especially in managing tremors in Parkinson’s disease (Oppel, 1985).
- The metabolic fate of budipine has been explored in animal studies, identifying various metabolites and providing insights into its pharmacokinetics and metabolism, which are crucial for understanding its long-term effects in humans (Caputo et al., 1991).
Eigenschaften
CAS-Nummer |
63661-61-0 |
|---|---|
Produktname |
Budipine hydrochloride |
Molekularformel |
C21H28ClN |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
1-tert-butyl-4,4-diphenylpiperidine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H |
InChI-Schlüssel |
USUUKNCFNKZGEY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
63661-61-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
57982-78-2 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4,4-diphenyl-1-tert-butylpiperidine hydrochloride budipine budipine hydrochloride Parkinsan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



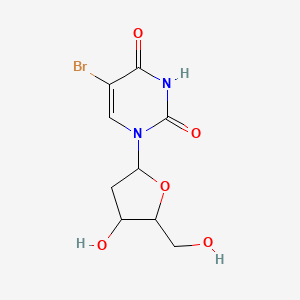
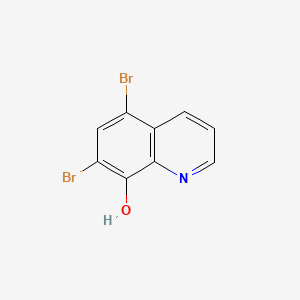
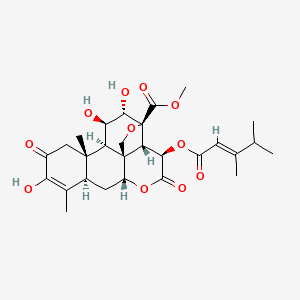
![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)
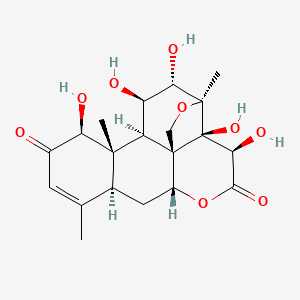
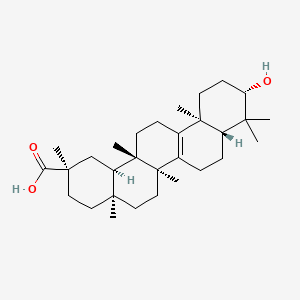
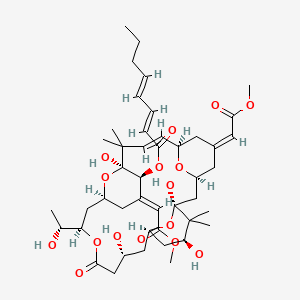
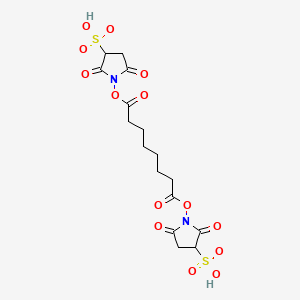
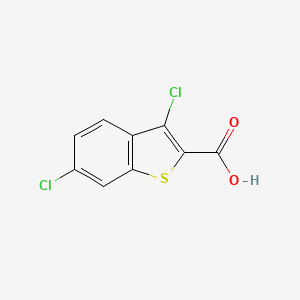
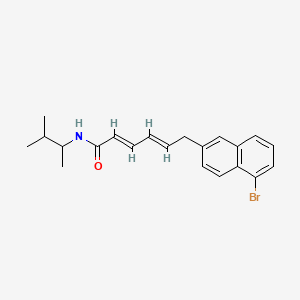
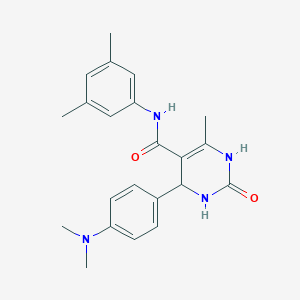
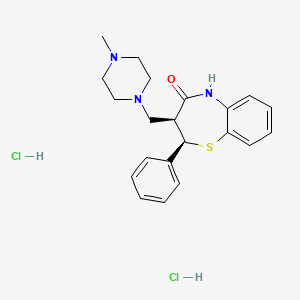
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)